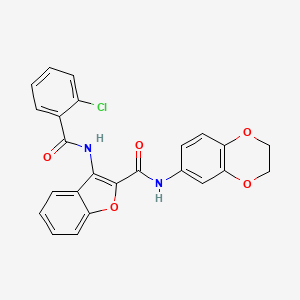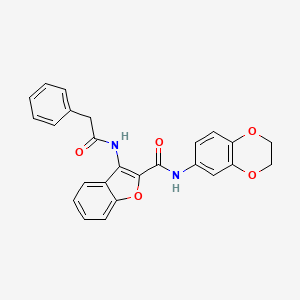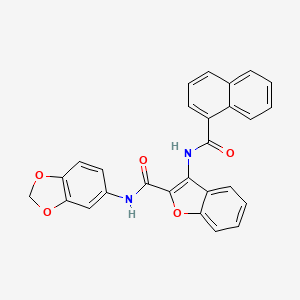
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide, also known as NBD-NBFC, is an organic compound that has been gaining increased attention in recent years due to its potential applications in a variety of scientific fields. NBD-NBFC is a heterocyclic compound that can be synthesized using a variety of methods, including the reaction of 2-aminobenzofuran and 1,3-benzodioxole. NBD-NBFC has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds. In biochemistry, this compound has been used as a fluorescent probe for the detection of DNA and protein interactions.
Mechanism of Action
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has been studied for its potential mechanism of action in medicinal chemistry. It is believed that this compound interacts with DNA and proteins in cells, leading to the inhibition of cell growth and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have demonstrated that this compound is capable of inhibiting the growth of a variety of cancer cell lines, including human lung, breast, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cells, leading to cell death. In vivo studies have demonstrated that this compound is capable of inhibiting tumor growth in mice.
Advantages and Limitations for Lab Experiments
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage of this compound is its ability to be synthesized using a variety of methods. This makes it a versatile compound that can be used in a variety of experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, this compound is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has several potential future directions. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, this compound could be studied for its potential applications in drug delivery, as it has been shown to interact with DNA and proteins in cells. Additionally, this compound could be studied for its potential applications in the detection of biomarkers for various diseases, such as cancer. Finally, this compound could be studied for its potential applications in the development of new therapeutic agents for various diseases.
Synthesis Methods
N-(2H-1,3-benzodioxol-5-yl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide can be synthesized via a variety of methods. The most common method involves the reaction of 2-aminobenzofuran and 1,3-benzodioxole. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50-80°C. The reaction is usually complete within 3-4 hours. Other methods of synthesis include the reaction of 2-aminobenzofuran with 1,3-dioxolane or the reaction of 2-aminobenzofuran with 2-chloro-1,3-benzodioxole.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5/c30-26(19-10-5-7-16-6-1-2-8-18(16)19)29-24-20-9-3-4-11-21(20)34-25(24)27(31)28-17-12-13-22-23(14-17)33-15-32-22/h1-14H,15H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWNMVLLTHSIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
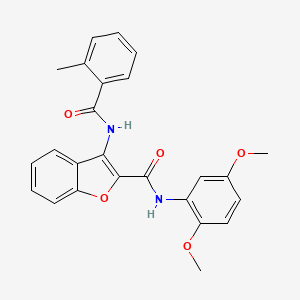

![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)
![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)
![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)

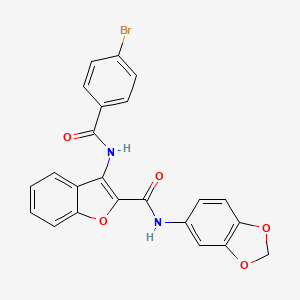
![2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6490481.png)
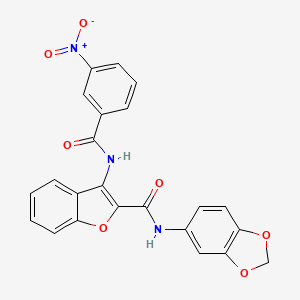
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490508.png)
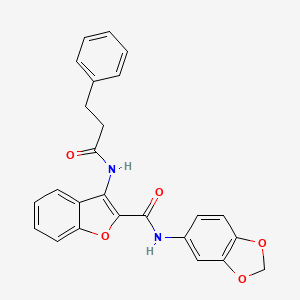
![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6490515.png)
